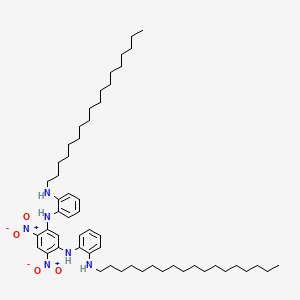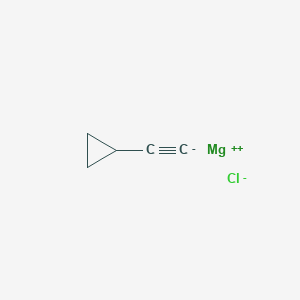![molecular formula C22H32INOS B14244113 1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide CAS No. 448897-05-0](/img/structure/B14244113.png)
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide is a quaternary ammonium compound with a unique structure that combines a quinoline ring with a long alkyl chain terminated by an acetylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the Alkyl Chain: The decyl chain can be introduced through a nucleophilic substitution reaction, where a decyl halide reacts with the quinoline derivative.
Introduction of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced by reacting the decyl-substituted quinoline with thioacetic acid under mild conditions.
Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoline ring with methyl iodide to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium chloride or sodium bromide in polar solvents can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Quaternary ammonium salts with different halides.
Scientific Research Applications
1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an antiseptic or disinfectant due to its quaternary ammonium structure.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of 1-[10-(Acetylsulfanyl)decyl]-4-methylquinolin-1-ium iodide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This compound may also interact with specific enzymes or proteins within the cell, inhibiting their function and contributing to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Dequalinium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Commonly used in mouthwashes and throat lozenges.
Properties
CAS No. |
448897-05-0 |
|---|---|
Molecular Formula |
C22H32INOS |
Molecular Weight |
485.5 g/mol |
IUPAC Name |
S-[10-(4-methylquinolin-1-ium-1-yl)decyl] ethanethioate;iodide |
InChI |
InChI=1S/C22H32NOS.HI/c1-19-15-17-23(22-14-10-9-13-21(19)22)16-11-7-5-3-4-6-8-12-18-25-20(2)24;/h9-10,13-15,17H,3-8,11-12,16,18H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
OSEGHDMTQTZTJY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCCCCCCCCCSC(=O)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


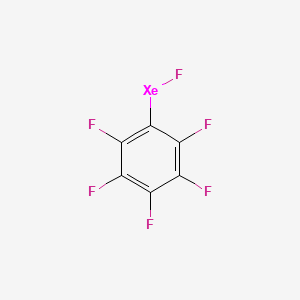
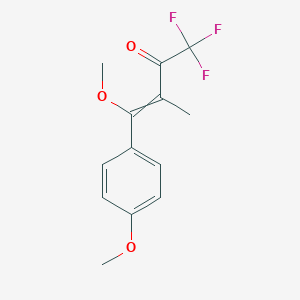
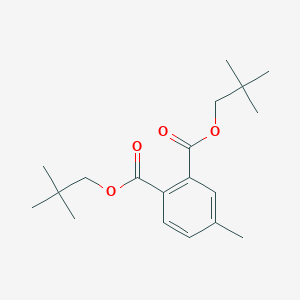
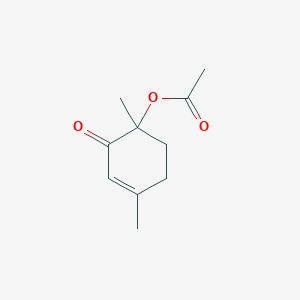
![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)
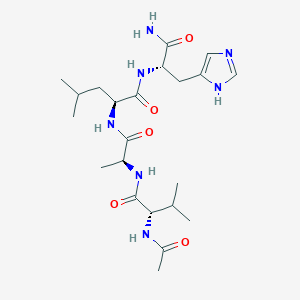
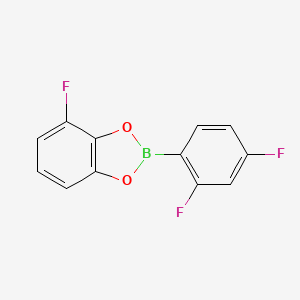
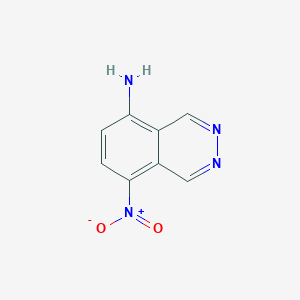
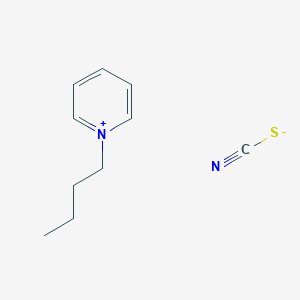
![1-Pentanol, 5-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14244105.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

